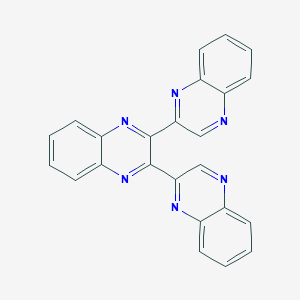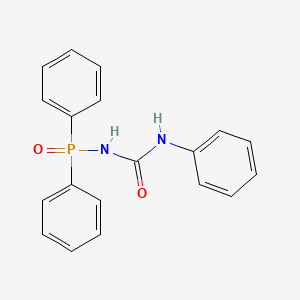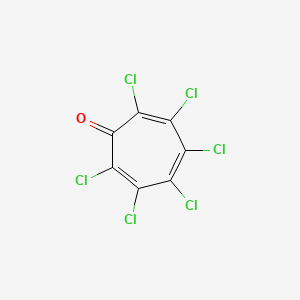
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one is a chlorinated derivative of cycloheptatrienone This compound is characterized by the presence of six chlorine atoms attached to a cycloheptatrienone ring, making it highly chlorinated and potentially reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one typically involves the chlorination of cycloheptatrienone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated cycloheptatrienones.
Applications De Recherche Scientifique
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its high chlorine content.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one exerts its effects involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms can participate in various chemical reactions, making the compound a versatile reagent. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or nucleophilic substitution in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorocycloheptatrienone: A less chlorinated analogue with similar reactivity but different physical properties.
2,3,4,5,6-Pentachlorocycloheptatrienone: Another chlorinated derivative with one less chlorine atom, affecting its reactivity and applications.
Uniqueness
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong electrophilic or nucleophilic interactions.
Propriétés
Numéro CAS |
21505-24-8 |
|---|---|
Formule moléculaire |
C7Cl6O |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
2,3,4,5,6,7-hexachlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7Cl6O/c8-1-2(9)4(11)6(13)7(14)5(12)3(1)10 |
Clé InChI |
WGSYUYMYPJFQHE-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


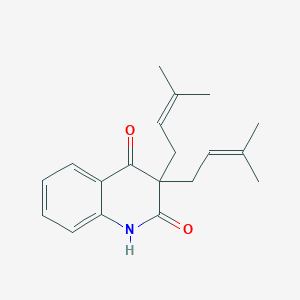
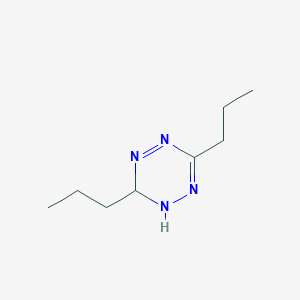
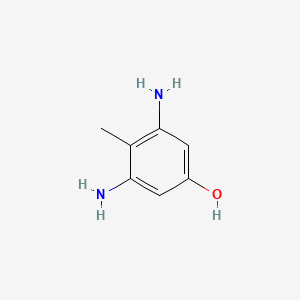

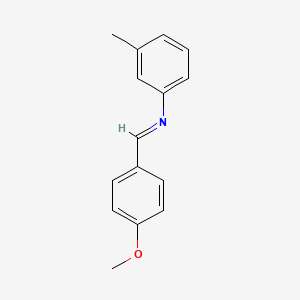
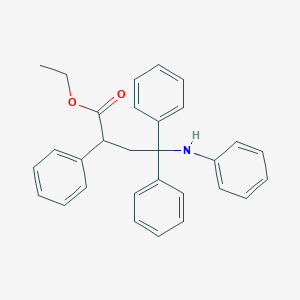
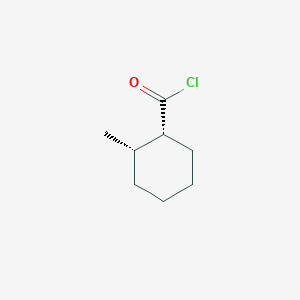
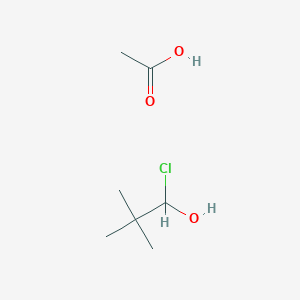
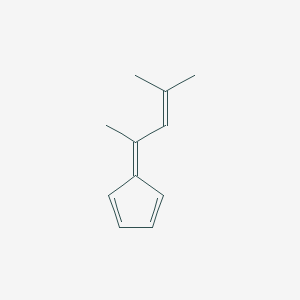
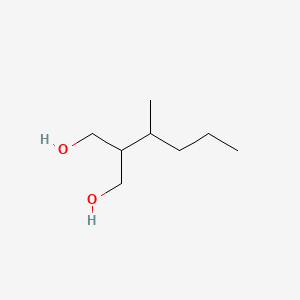
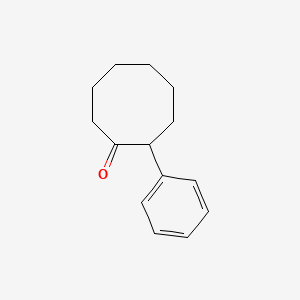
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
